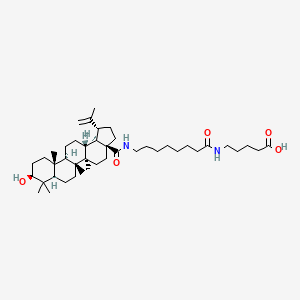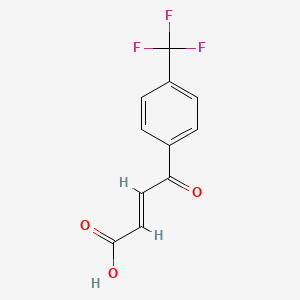
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of (E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active sites of enzymes, modulating their activity . Additionally, the compound may influence signaling pathways related to inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the butenoic acid moiety.
α-Trifluoromethylstyrene: Another compound with a trifluoromethyl group, used as a synthetic intermediate in organic chemistry.
Uniqueness
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid is unique due to the combination of the trifluoromethyl group and the butenoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
85293-41-0 |
|---|---|
Fórmula molecular |
C11H7F3O3 |
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H7F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-6H,(H,16,17)/b6-5+ |
Clave InChI |
GTEGXWRXDLLGGZ-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



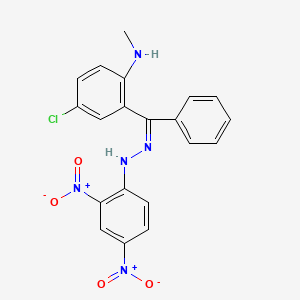
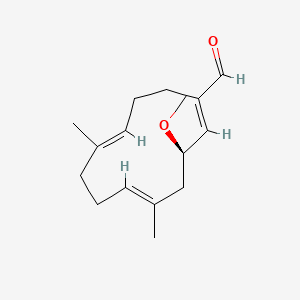
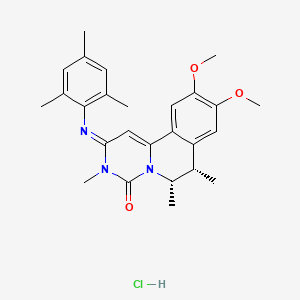

![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
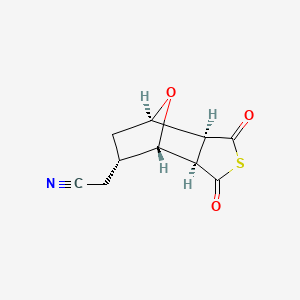
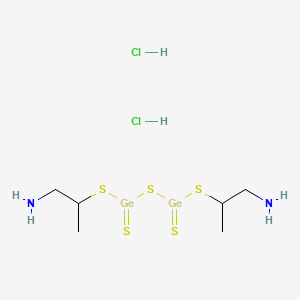
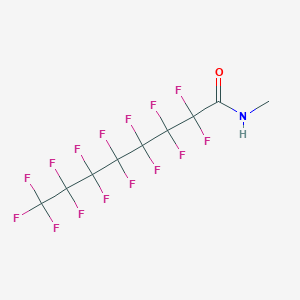
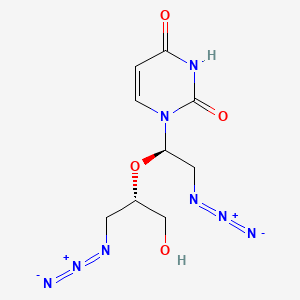
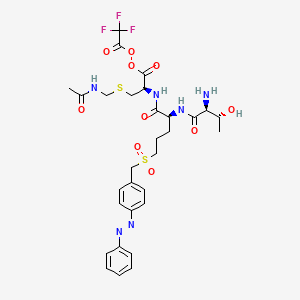
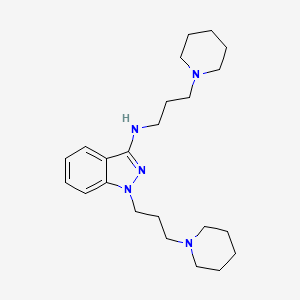
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
